4-fluoro-N-[4-(4-methyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-[4-(4-methyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide is a chemical compound that has been extensively researched for its potential applications in the fields of medicine and science. This compound has shown promising results in various scientific studies, making it a topic of great interest for researchers.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-[4-(4-methyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide involves the inhibition of specific enzymes and proteins that are involved in various biological processes. This inhibition results in the suppression of the activity of these enzymes and proteins, leading to the desired therapeutic effects.
Biochemical and Physiological Effects:
4-fluoro-N-[4-(4-methyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and suppress the activity of infectious agents. Additionally, it has been found to have antioxidant properties, which may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-fluoro-N-[4-(4-methyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide for lab experiments is its ability to selectively inhibit specific enzymes and proteins. This allows researchers to study the effects of inhibiting these targets on various biological processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-fluoro-N-[4-(4-methyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide. One potential direction is the development of new therapeutic applications for this compound, such as in the treatment of other diseases or conditions. Additionally, further research may be done to better understand the mechanism of action of this compound and its effects on various biological processes. Finally, studies may be conducted to determine the optimal dosage and administration of this compound for various therapeutic applications.
In conclusion, 4-fluoro-N-[4-(4-methyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide is a compound with promising potential for various scientific and medical applications. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesemethoden
The synthesis of 4-fluoro-N-[4-(4-methyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with 4-(4-methyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)aniline in the presence of a coupling agent. This reaction results in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-[4-(4-methyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide has been extensively researched for its potential applications in the field of medicine. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and infectious diseases. It has also been studied for its potential use as an anti-inflammatory agent.
Eigenschaften
Molekularformel |
C28H21FN4O2S |
---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
4-fluoro-N-[4-[4-methyl-5-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide |
InChI |
InChI=1S/C28H21FN4O2S/c1-33-26(19-10-14-24(15-11-19)30-27(35)20-8-12-23(29)13-9-20)31-32-28(33)36-17-25(34)22-7-6-18-4-2-3-5-21(18)16-22/h2-16H,17H2,1H3,(H,30,35) |
InChI-Schlüssel |
JOGYEHJCAFSDDF-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)F |
Kanonische SMILES |
CN1C(=NN=C1SCC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.